molecular formula C10H10N4OS B12577123 N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide

N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B12577123
M. Wt: 234.28 g/mol
InChI Key: RCFDKQTVFIKMTL-UHFFFAOYSA-N
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Description

N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 3-pyridinecarboxylic acid hydrazide with methyl isothiocyanate under acidic conditions to form the intermediate 5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or proteins involved in the growth and proliferation of pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(3-pyridinyl)acetamide
  • N-Methyl-1-(3-pyridinyl)-1-propanamine
  • N-[(6-Chloro-3-pyridinyl)methyl]acetamide

Uniqueness

N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This makes it potentially more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C10H10N4OS

Molecular Weight

234.28 g/mol

IUPAC Name

N-methyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C10H10N4OS/c1-7(15)14(2)10-13-12-9(16-10)8-4-3-5-11-6-8/h3-6H,1-2H3

InChI Key

RCFDKQTVFIKMTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=NN=C(S1)C2=CN=CC=C2

Origin of Product

United States

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